Product packaging for Barium nitrite monohydrate(Cat. No.:CAS No. 7787-38-4)

Barium nitrite monohydrate

Cat. No.: B13960126
CAS No.: 7787-38-4
M. Wt: 247.35 g/mol
InChI Key: WOXYOIUNJIARCN-UHFFFAOYSA-L
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Description

Contextualization within Inorganic Nitrite (B80452) Chemistry Research

Barium nitrite monohydrate is a salt consisting of a barium cation (Ba²⁺) and two nitrite anions (NO₂⁻), with one molecule of water of hydration. nih.gov It belongs to a broader class of inorganic nitrites, which are salts of nitrous acid. In the realm of inorganic chemistry, nitrites are studied for their diverse reactivity, structural arrangements, and physical properties. sciencemadness.org Barium nitrite is notable among hydrated nitrites, which also include compounds of strontium, calcium, and magnesium. cdnsciencepub.com What sets this compound apart for researchers is its stable, well-formed crystalline structure, which facilitates detailed physical analysis. cdnsciencepub.com

The presence of the barium ion, a heavy alkaline earth metal, significantly influences the compound's properties, such as its solubility and thermal stability, when compared to more common nitrites like sodium or potassium nitrite. Its ability to undergo double displacement reactions makes it a useful precursor for synthesizing other metal nitrites in laboratory settings. sciencemadness.org

Historical Trajectories of this compound Investigations

Early investigations into this compound, documented in resources like Gmelin's Handbook of Inorganic Chemistry, laid the groundwork for understanding its fundamental properties and preparation methods. drugfuture.com These foundational studies established basic chemical characteristics and synthesis routes, such as the double decomposition reaction between barium chloride and sodium nitrite. chemicalbook.com

A significant surge in research interest occurred due to the discovery of its pyroelectric and nonlinear optical properties. This led to in-depth studies of its crystal structure. Notably, investigations using X-ray and neutron diffraction have been conducted to precisely determine its atomic arrangement and how it changes with temperature. iucr.orgiaea.org These studies have been crucial in understanding the origin of its physical properties. For instance, extensive work in the 1980s focused on its phase transitions and dehydration processes, employing techniques like differential thermal analysis, thermogravimetry, and infrared spectroscopy. aip.orgaip.org

Scope and Significance of Contemporary this compound Research

Contemporary research continues to build on this historical foundation, with a significant focus on its physical and chemical properties at a molecular level. The compound's pyroelectric characteristics have made it a material of interest for applications such as infrared radiation detection. cdnsciencepub.com

Modern spectroscopic studies, including polarized Raman spectroscopy, have provided detailed insights into the vibrational modes of the nitrite ions and the water molecule within the crystal lattice, as well as the interactions between them. cdnsciencepub.comcdnsciencepub.com These studies are fundamental to understanding the relationship between the compound's structure and its macroscopic properties. Furthermore, research into its thermal decomposition remains relevant for understanding its stability and the products formed upon heating. aip.org Barium nitrite also serves as a precursor in the synthesis of advanced materials, such as certain high-temperature superconductors where it is used as a more soluble source of barium compared to barium nitrate (B79036). novascotia.ca

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaBa(NO₂)₂·H₂O sciencemadness.org
Molecular Weight247.35 g/mol sciencemadness.org
AppearanceWhite to yellowish crystalline solid sciencemadness.org
Density3.173 g/cm³ chembk.com
Water Solubility at 20°C630 g/L
Decomposition Temperature115°C (dehydration)

Crystallographic Data for this compound

ParameterValueSource(s)
Crystal SystemHexagonal iucr.org
Space GroupP6₁ iucr.org
a (Å) at 298 K7.07490 iaea.org
c (Å) at 298 K17.89087 iaea.org
V (ų)774.3 iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BaH2N2O5 B13960126 Barium nitrite monohydrate CAS No. 7787-38-4

Properties

CAS No.

7787-38-4

Molecular Formula

BaH2N2O5

Molecular Weight

247.35 g/mol

IUPAC Name

barium(2+);dinitrite;hydrate

InChI

InChI=1S/Ba.2HNO2.H2O/c;2*2-1-3;/h;2*(H,2,3);1H2/q+2;;;/p-2

InChI Key

WOXYOIUNJIARCN-UHFFFAOYSA-L

Canonical SMILES

N(=O)[O-].N(=O)[O-].O.[Ba+2]

physical_description

Solid;  Soluble in water;  [Merck Index]

Origin of Product

United States

Advanced Synthetic Methodologies and Crystallization Dynamics of Barium Nitrite Monohydrate

Controlled Crystallization Techniques for Barium Nitrite (B80452) Monohydrate

The ability to control the crystallization process is paramount for producing crystals with specific properties. nih.gov Techniques for barium nitrite monohydrate range from simple solution-based methods to more complex, environmentally controlled systems.

Slow evaporation is a widely utilized technique for growing high-quality single crystals from a solution. nasa.gov This method involves dissolving the solute, in this case, barium nitrite, in a suitable solvent to create a saturated or slightly undersaturated solution. The container is then left partially open in a controlled environment to allow the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal nucleation and growth. nasa.gov For this compound, single crystals have been successfully grown by the slow evaporation of an aqueous solution. cdnsciencepub.com The process is typically conducted at or near room temperature to minimize thermal decomposition and ensure the incorporation of the water of hydration. chemicalbook.com

The temperature gradient method is another technique that relies on controlling the solubility of the compound. nasa.gov In this approach, a temperature difference is maintained across the crystallization vessel. The barium nitrite is dissolved in a solvent at a higher temperature to achieve saturation, and this solution is in contact with a region at a lower temperature where a seed crystal is placed. The solubility difference created by the temperature gradient drives the transport of the solute to the cooler region, causing it to deposit onto the seed crystal and promote controlled growth. nasa.gov

Parameter Slow Evaporation Method Temperature Gradient Method
Driving Force Increased concentration via solvent removalSupersaturation via temperature differential
Typical Setup Partially covered beaker in a constant temperature enclosureCrystallizer with distinct heating and cooling zones
Key Controls Rate of evaporation (aperture size, air flow), Temperature stabilityTemperature difference, Rate of solute transport
Primary Outcome Spontaneous nucleation and growth of single or polycrystalline materialControlled growth on a pre-existing seed crystal
Application Note Suitable for materials with moderate to high solubility at room temperature, as is the case for this compound. cdnsciencepub.comsciencemadness.orgIdeal for growing large, high-quality single crystals when seed crystals are available. nasa.gov

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials, including various inorganic compounds. core.ac.uknih.gov These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents under conditions of high temperature and pressure within a sealed vessel, typically an autoclave. core.ac.ukwikipedia.org

Hydrothermal Synthesis: This method uses water as the solvent at temperatures above its boiling point. The elevated temperature and corresponding high autogenous pressure increase the solubility of many sparingly soluble substances and accelerate reaction kinetics. core.ac.uk For barium-containing compounds, hydrothermal methods have been used to synthesize materials like barium fluoride (B91410) and barium-based metal-organic frameworks, suggesting its potential applicability for barium nitrite. rsc.orgrsc.org The technique allows for precise control over particle size, morphology, and crystallinity by varying parameters such as temperature, pressure, reaction time, and precursor concentration. core.ac.uk

Solvothermal Synthesis: This is a broader category that includes hydrothermal synthesis but extends to a wide range of organic solvents. wikipedia.org The choice of solvent can significantly influence the resulting product's properties. nih.gov Different solvents (e.g., alcohols, glycols, dimethylformamide) can alter the precursor's solubility, the reaction pathway, and the crystal growth mechanism, leading to different morphologies or even different crystalline phases. wikipedia.orgmpg.de While specific reports on the solvothermal synthesis of this compound are scarce, the technique offers a versatile platform for exploring new synthetic pathways to this compound. nih.govwikipedia.org

Feature Hydrothermal Synthesis Solvothermal Synthesis
Solvent WaterNon-aqueous organic solvents (e.g., ethanol (B145695), methanol, DMF) wikipedia.org
Typical Conditions T > 100°C, P > 1 atm core.ac.ukVariable T & P, often above the solvent's boiling point wikipedia.org
Advantages Environmentally benign (uses water), high reactivity, can produce high-purity, crystalline products. core.ac.ukHigh versatility, solvent choice can direct morphology and phase, can dissolve a wider range of precursors. nih.govwikipedia.org
Potential for Ba(NO₂)₂·H₂O Could promote the formation of highly crystalline particles directly from precursors like barium oxide or barium carbonate in a nitrite-containing solution. wikipedia.orgOffers the potential to create unique morphologies or anhydrous phases by avoiding water. wikipedia.org

Controlling nucleation is a critical aspect of crystallization, as it determines the number, size, and distribution of the resulting crystals. nih.gov Uncontrolled spontaneous nucleation often leads to a large number of small, imperfect crystals. Seeded growth is a primary strategy to bypass spontaneous nucleation. nih.gov

In this technique, a pre-existing crystal (a seed) of this compound is introduced into a precisely prepared supersaturated solution. The conditions are maintained within the "metastable zone," where spontaneous nucleation is kinetically unfavorable, but growth on an existing crystal surface can occur. researchgate.net This ensures that the solute deposits only onto the seed crystals, allowing them to grow larger and with higher quality. nasa.gov The success of this method depends on careful control of supersaturation, temperature, and fluid dynamics within the crystallizer to ensure uniform growth and prevent secondary nucleation, which can be induced by collisions between crystals or with the impeller. nih.gov

Strategies to control nucleation also include the use of additives. Certain impurities or deliberately added substances can either inhibit or promote nucleation. researchgate.netuh.edu For instance, some additives can increase the energy barrier for forming a stable nucleus, thereby widening the metastable zone and allowing for growth to dominate over nucleation. uh.edu

Mechanistic Aspects of this compound Formation

Understanding the fundamental mechanisms of crystal formation is essential for optimizing synthetic methodologies. This involves studying the thermodynamics of supersaturation and the kinetics of crystal growth, as well as the influence of the chemical environment.

Supersaturation is the primary thermodynamic driving force for both the nucleation and growth of crystals from a solution. researchgate.net It represents a state where the concentration of a solute exceeds its equilibrium solubility at a given temperature. researchgate.netacs.org The formation of this compound crystals is initiated only when a sufficient level of supersaturation is achieved.

The crystallization process can be described by two key kinetic steps:

Nucleation: The formation of new, stable crystalline entities (nuclei) from the supersaturated solution. acs.org The rate of nucleation is highly dependent on the level of supersaturation; at very high supersaturations, rapid and extensive nucleation occurs. researchgate.net

Crystal Growth: The subsequent deposition of solute molecules from the solution onto the surfaces of existing nuclei or seed crystals. nasa.gov The growth rate is also a function of supersaturation but often follows a different kinetic order than nucleation. researchgate.net

The interplay between these two rates, which are both influenced by factors like temperature and mixing, determines the final crystal size distribution. researchgate.net For producing large crystals, conditions are typically optimized to favor slow growth at low supersaturations, where the nucleation rate is minimal. researchgate.net The kinetics of growth can be diffusion-controlled, where the rate is limited by the transport of solute to the crystal surface, or surface-integration-controlled, where the rate is limited by the incorporation of molecules into the crystal lattice. nasa.govscirp.org

Supersaturation Level Dominant Process Resulting Crystal Characteristics
Low (Metastable Zone) Crystal GrowthGrowth on existing seeds, few to no new crystals, leads to larger crystal sizes. researchgate.net
Medium (Metastable/Labile Zone) Both Nucleation and GrowthA mix of new crystal formation and growth on existing ones.
High (Labile Zone) Primary NucleationRapid formation of a large number of small crystals (precipitation). acs.org

The solvent system and the presence of additives or impurities can profoundly impact the crystallization process and the final morphology (habit) of the crystals. mpg.deresearchgate.net

Additives: Additives are substances present in small quantities that can modify crystal growth. researchgate.net They can be other ions or molecules that interact with the growing crystal. The mechanism often involves the selective adsorption of the additive onto specific crystallographic faces. core.ac.uk This adsorption can block growth sites on those faces, slowing their growth relative to other faces and thereby altering the crystal's external shape. researchgate.net For ionic crystals like barium nitrite, other ions in the solution that have a similar size or charge could potentially be incorporated or adsorb onto the surface, affecting growth. researchgate.net For example, in the synthesis of other barium salts like barium trinitroresorcinate, additives such as carboxymethylcellulose have been used to control crystal size and shape. researchgate.net While specific additives for this compound are not widely documented, the principles suggest that polymers or organic molecules with carboxylate or sulfonate groups could be investigated for their potential to modify its crystal habit.

Novel Synthetic Pathways for this compound Derivatives and Polymorphs

Exploration into the synthesis of this compound has revealed pathways to not only the compound itself but also to its various polymorphs and derivatives. These advanced methodologies are crucial for tailoring the material's properties for specific applications, ranging from catalysis to advanced materials.

Polymorphic Transformations:

Research has indicated the existence of polymorphism in barium nitrite, referring to its ability to exist in multiple crystalline forms. Anomalies observed through differential thermal analysis and electrical conductivity measurements have pointed to polymorphic transformations in barium nitrite. nist.gov Specific transition temperatures have been reported at 539 K and 633 K for calcium nitrite, and 458 K and 547 K for strontium nitrite, with barium nitrite also exhibiting such transformations. nist.gov

Further investigation into the infrared spectra of crystalline this compound has identified a transition in the monohydrate form around 348 K (75°C). aip.org This study also led to the discovery of a new room-temperature anhydrous form (IV) and confirmed transitions between three other known anhydrous polymorphs (I, II, and III). aip.org The dehydration of the monohydrate occurs at approximately 430 K (167°C). aip.org These findings underscore the complex phase behavior of barium nitrite and the potential to isolate different polymorphs by carefully controlling temperature and hydration levels.

The crystal structure of this compound has been established as belonging to the hexagonal polar space group P61. iaea.orgcdnsciencepub.com This specific arrangement of atoms, particularly a structural helix of barium ions (Ba²⁺) and the oxygen atoms of the water molecules, is responsible for the compound's optical rotation. iaea.org

Synthesis of Derivatives:

Barium nitrite serves as a precursor in the synthesis of various derivative compounds, extending its utility beyond a simple inorganic salt.

Mixed Metal Oxides and Catalysts: A significant application of barium nitrite is in the preparation of mixed metal oxide powders and catalysts. google.comrsc.org For instance, it has been used as a precursor for barium-promoted cobalt catalysts supported on a magnesium-lanthanum mixed oxide for ammonia (B1221849) synthesis. rsc.org In this process, the cobalt catalyst precursor is impregnated with an aqueous solution of barium nitrite. rsc.org The introduction of barium via the nitrite salt has been shown to increase the surface basicity of the catalyst and modify its adsorption properties, leading to enhanced catalytic performance. rsc.org During the preparation, the barium nitrite can react with atmospheric carbon dioxide to form barium carbonate on the catalyst support. rsc.org

Coordination Polymers and Metal-Organic Frameworks: While specific examples utilizing barium nitrite are not extensively documented in the provided literature, the synthesis of coordination polymers and metal-organic frameworks (MOFs) using other barium salts (like barium nitrate) with organic ligands is a well-established field. scirp.orgcyberleninka.ruresearchgate.net This suggests a strong potential for developing novel derivatives by reacting this compound with various organic chelating agents. For example, the reaction of barium salts with ligands like 4-nitrobenzoate (B1230335) and N-methylformamide has led to the formation of one-dimensional barium coordination polymers. nist.gov Similarly, reactions with chelidamic and chelidonic acids produce two- and three-dimensional metal-organic frameworks. researchgate.net These synthetic strategies, which involve the self-assembly of metal ions and organic linkers, could be adapted for barium nitrite to create new functional materials. The general approach often involves dissolving the barium salt and the organic ligand in a suitable solvent and allowing the derivative to crystallize. scirp.orgcyberleninka.ru

The following table summarizes the key findings regarding the synthesis of this compound derivatives and the characteristics of its polymorphs.

CategoryFindingPrecursors/ReagentsKey Conditions/Observations
Polymorphism A transition in the monohydrate form is observed.This compoundTransition temperature around 348 K (75°C). aip.org
Four different anhydrous polymorphs (I, II, III, IV) exist.Barium NitriteTransitions between forms are temperature-dependent. aip.org
Polymorphic transformations are detected by thermal and electrical analysis.Barium NitriteSpecific transformation temperatures have been identified. nist.gov
Derivatives Barium-promoted cobalt catalysts are synthesized for ammonia production.Barium Nitrite, Cobalt/Magnesium-Lanthanum oxide precursorImpregnation followed by drying and calcination. rsc.org
Barium nitrite is a potential precursor for mixed metal oxide powders.Barium Nitrite, other metal salts (e.g., titanium(IV) isopropoxide), polymer (e.g., PVA)Formation of an organometallic precursor solid followed by calcination. google.com
Potential for coordination polymer and MOF synthesis.Barium salts (e.g., Ba(NO₃)₂), organic ligands (e.g., 4-nitrobenzoate, chelidamic acid)Self-assembly in solution, often with controlled pH. nist.govresearchgate.net

Elucidation of Crystallographic Structures and Bonding in Barium Nitrite Monohydrate

High-Resolution Single-Crystal X-ray Diffraction Studies of Barium Nitrite (B80452) Monohydrate

High-resolution single-crystal X-ray diffraction has been a pivotal technique in determining the precise crystal structure of barium nitrite monohydrate. These studies have revealed that the compound crystallizes in the hexagonal system. aip.org The space group has been a subject of careful determination, with both P6₅ and its enantiomorph, P6₁, being identified. aip.orgiucr.org The choice between these space groups is linked to the absolute chirality of the crystal. iucr.org

At room temperature (approximately 298 K), the lattice constants have been determined with high precision. aip.org

Table 1: Room Temperature Lattice Parameters of Ba(NO₂)₂·H₂O

Parameter Value
a 7.07490 ± 0.00003 Å
c 17.89087 ± 0.00012 Å

Source: aip.org

The unit cell of this compound contains six formula units. aip.org The structure was solved using Patterson and Fourier series and refined by the method of least squares, achieving a low final agreement factor (R-factor) of 0.018 to 0.026 for different datasets, indicating a high-quality refinement. aip.org

Anisotropic thermal parameters, which describe the thermal vibrations of atoms in different directions, have been refined for the barium, nitrogen, and oxygen atoms. aip.org Neutron diffraction studies have further shown that the mean-square amplitude of thermal motion for the barium ion is proportional to temperature over a wide range (20 K to 298 K). iaea.orgaip.org However, the oxygen and nitrogen atoms exhibit small departures from this linearity, while the hydrogen atoms show larger deviations. iaea.orgaip.org This suggests a more complex thermal motion for the water molecule and nitrite ions within the crystal lattice.

Disorder in the crystal structure has not been reported as a major feature in the primary crystallographic studies. The atomic positions have been determined with a high degree of confidence. aip.org

The water molecule in this compound plays a crucial role in the crystal structure through its involvement in a hydrogen bonding network. aip.org Infrared spectroscopy studies confirm the presence of asymmetrically hydrogen-bonded water molecules, with one strong and one weak hydrogen bond. researchgate.net

The water molecule is hydrogen-bonded to two independent nitrite ions. aip.org One hydrogen bond is an O-H···O interaction with a bond length of 2.878 Å, and the other is a more unusual O-H···N interaction with a bond length of 2.951 Å. aip.org Neutron diffraction studies have provided precise locations for the hydrogen atoms, revealing that one O-H bond, which forms a bifurcated hydrogen bond with two oxygen atoms, has a length of 0.958 Å, identical to that in a free water molecule. iaea.orgaip.org The other O-H bond is slightly elongated due to the formation of a nearly linear hydrogen bond to a nitrogen atom. iaea.orgaip.org

The dynamics of protons within the crystal lattice are influenced by these hydrogen bonds. While detailed studies on proton dynamics comparable to those in superprotonic conductors have not been extensively reported for this compound, the arrangement of hydrogen bonds dictates the orientation and librational modes of the water molecules within the lattice. aps.orgrsc.orgrsc.org

The barium ion (Ba²⁺) in the crystal structure is coordinated by a total of ten atoms: nine oxygen atoms and one nitrogen atom. aip.orgiaea.orgaip.org This results in a complex and distorted coordination polyhedron. The average Ba-ligand distance at room temperature is approximately 2.902 Å. iaea.orgaip.org As the temperature is lowered to 20 K, this average distance decreases to 2.881 Å, an increase that corresponds to the thermal expansion of the lattice. iaea.orgaip.org

The two crystallographically independent nitrite ions (NO₂⁻) have mean N-O bond distances of 1.246 ± 0.002 Å and O-N-O angles of 114.2 ± 0.2° at room temperature. aip.org At 20 K, the mean N-O distance is 1.254 Å. iaea.orgaip.org A slight difference in the N-O bond lengths within a single nitrite ion is observed, which decreases at lower temperatures. iaea.orgaip.org

The interactions between the highly polarizable Ba²⁺ ions and the oxygen atoms of the water molecules are considered particularly important for the material's optical properties. iucr.org

This compound crystallizes in a polar, chiral space group, meaning it can exist in one of two mirror-image forms (enantiomorphs), designated as P6₁ and P6₅. aip.orgiucr.org The absolute chirality of a specific crystal has been determined through a combination of X-ray diffraction and optical studies. iucr.org

By analyzing the anomalous scattering of X-rays (Bijvoet pairs), researchers have been able to conclusively determine the absolute configuration of the crystal structure. iucr.org It was found that for an optically dextrorotatory crystal (one that rotates the plane of polarized light to the right), the correct space group is P6₁. iucr.orgiaea.org This determination is crucial for understanding the relationship between the macroscopic optical properties and the microscopic atomic arrangement. iucr.org The primary structural origin of the optical rotation has been identified as a helical arrangement of Ba-O(W) units, where O(W) is the oxygen atom of the water molecule. iucr.org

Neutron Diffraction Investigations of this compound

Neutron diffraction has been employed as a complementary technique to X-ray diffraction, offering distinct advantages for studying the structure of this compound.

One of the key strengths of neutron diffraction is its ability to accurately locate light atoms, such as hydrogen, in the presence of heavy atoms like barium. While X-rays are scattered by electrons, making it difficult to detect hydrogen, neutrons are scattered by atomic nuclei.

Neutron diffraction studies on this compound at various temperatures (298 K, 102 K, and 20 K) have provided precise coordinates for the hydrogen atoms of the water molecule. iaea.orgaip.org This has been instrumental in confirming the details of the hydrogen bonding network, including the bifurcated O-H···O bond and the nearly linear O-H···N bond. iaea.orgaip.org The O-H bond lengths and the H-O-H angle (102.7° ± 4.3') have been determined with high accuracy. aip.org These precise positions are essential for a complete and accurate description of the crystal structure and for understanding the interactions that govern the material's properties. iaea.orgaip.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Barium chloride
Sodium nitrite
Nitrous acid

Phonon Dispersion and Lattice Dynamics Studies

The lattice dynamics of this compound have been extensively investigated using techniques such as polarized Raman spectroscopy. aip.orgcdnsciencepub.com The dynamics of the crystal under the unit cell approximation can be described by 180 phonon branches, which include 3 acoustical ones. aip.org A factor group analysis of the normal modes at the center of the Brillouin zone (K=0) provides a detailed understanding of the vibrational properties. aip.org The complete optical Raman spectrum is expected to consist of 29A + 29E₁ + 30E₂ modes. cdnsciencepub.com These vibrational modes are broadly classified into internal modes, associated with the vibrations within the H₂O molecules and NO₂⁻ ions, and external modes (lattice phonons), which correspond to the motions of the Ba²⁺, H₂O, and NO₂⁻ units as a whole. cdnsciencepub.com

The K=0 lattice phonons expected below 500 cm⁻¹ in the Raman spectrum are associated with 17A + 17E₁ + 18E₂ phonons, excluding the three acoustical A + E₁ phonons. cdnsciencepub.com The A phonons are polarized parallel to the Z-axis, while the E₁ phonons are polarized in the XY plane. cdnsciencepub.com As the A and E₁ modes are active in both infrared and Raman spectroscopy, they are anticipated to split into longitudinal-optical (LO) and transverse-optical (TO) branches. cdnsciencepub.com The observation of most bands occurring in all polarizations suggests a significant mixing of rotational and translational modes. cdnsciencepub.com

Studies of the internal modes of the nitrite ion (NO₂⁻) are complicated by the presence of two non-equivalent NO₂⁻ ions within the unit cell, which is expected to result in multiple structures for each mode due to site splitting. cdnsciencepub.com For instance, the totally symmetric mode ν₁ shows a distinct asymmetry, from which two components can be graphically resolved. cdnsciencepub.com The analysis of the water molecule (H₂O) vibrations is also complex. The six crystallographically equivalent H₂O molecules occupy C₁ sites and are highly distorted. aip.org In theory, this should lead to a splitting of each H₂O mode into three Raman-active and two IR-active components. aip.org However, the absence of such splitting in observed Raman and IR spectra, even at low temperatures, indicates that the intra- and inter-molecular interactions are exceptionally weak. aip.org

Table 1: Observed Raman Active Phonon Frequencies and Symmetries in this compound

This table presents the frequencies of Raman active phonons observed in a single crystal of Ba(NO₂)₂·H₂O, along with their mode assignments and symmetry species. The data is derived from polarized Raman spectroscopy studies.

Frequency (cm⁻¹)SymmetryAssignment
3502Aν₃(H₂O)
3360Aν₁(H₂O)
1334A, E₁, E₂ν₃(NO₂⁻)
1324A, E₁, E₂ν₃(NO₂⁻)
1245Aν₁(NO₂⁻)
828A, E₁, E₂ν₂(NO₂⁻)
819A, E₁, E₂ν₂(NO₂⁻)
232A, E₂Lattice Phonon
185E₁Lattice Phonon
150A, E₁, E₂Lattice Phonon
120E₂Lattice Phonon
104A, E₁Lattice Phonon
88E₂Lattice Phonon
74A, E₁, E₂Lattice Phonon
54E₂Lattice Phonon
47A, E₁Lattice Phonon

Data sourced from Lamba, O. P., & Bist, H. D. (1983). Polarized Raman spectra of an oriented single crystal of this compound. Canadian Journal of Chemistry. aip.orgcdnsciencepub.comresearchgate.net

Electron Diffraction and Microstructural Analysis of this compound Phases

While detailed electron diffraction patterns for this compound are not extensively published, microstructural analysis using electron microscopy techniques is crucial for understanding crystal quality, phase transitions, and elemental composition. Techniques such as Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray spectroscopy (EDX) are standard for characterizing crystalline materials. For instance, SEM-EDX analysis performed on a related semi-organic crystal, L-proline barium nitrate (B79036), confirmed the presence of barium in the compound, a fundamental verification of its composition. inoe.ro Such methods would be applied to this compound to examine its morphology and confirm the elemental stoichiometry of Ba, N, and O.

Investigations into the thermal behavior of this compound have revealed the existence of multiple phases. iucr.org Infrared spectroscopy studies have identified a transition near 348 K (75 °C) in the monohydrate form, as well as transitions among three different anhydride (B1165640) forms (I, II, and III) and a newly discovered room temperature anhydride form (IV). iucr.org Electron microscopy would be an essential tool to visually inspect the microstructural changes accompanying these phase transitions, such as alterations in grain structure, the development of twin boundaries, or the emergence of new crystalline habits. Optical microscopy studies on single crystals of this compound have shown them to be of good optical quality, with no evidence of the twin boundaries that have been described in some reports. core.ac.uk Further examination with electron microscopy could provide higher-resolution imaging to detect more subtle microstructural features. Moreover, electron microscopic examination has been used in toxicological studies to observe structural changes in glomeruli after exposure to soluble barium compounds, demonstrating the technique's capability to detect fine structural alterations. who.int

Comparative Crystallography of this compound with Related Nitrite Hydrates

This compound, Ba(NO₂)₂·H₂O, possesses a hexagonal crystal structure, belonging to the non-centrosymmetric space group P6₁. core.ac.uk Its crystallographic properties can be compared with other alkaline earth metal nitrite hydrates to understand the influence of the cation on the crystal structure.

Table 2: Comparative Crystallographic Data of Barium and Strontium Nitrite Monohydrates

This table compares the fundamental crystallographic parameters of this compound and Strontium Nitrite Monohydrate at room temperature.

ParameterThis compound (Ba(NO₂)₂·H₂O)Strontium Nitrite Monohydrate (Sr(NO₂)₂·H₂O)
Crystal System HexagonalMonoclinic
Space Group P6₁P2₁
a (Å) 7.070 (1)12.5831 (4)
b (Å) 7.070 (1)8.94941 (15)
c (Å) 17.886 (2)4.4860 (2)
α (°) 9090
β (°) 9099.111 (4)
γ (°) 12090
Unit Cell Volume (ų) 774.3-
Temperature Room Temperature295 K

Data sourced from Thomas, P. A., & Gomes, E. (1989) and Abrahams, S. C., et al. (1983). core.ac.ukaip.org

Advanced Spectroscopic Characterization and Electronic Structure of Barium Nitrite Monohydrate

Vibrational Spectroscopy of Barium Nitrite (B80452) Monohydrate

Vibrational spectroscopy, encompassing both Raman and infrared techniques, serves as a powerful tool to probe the internal and external modes of motion within the barium nitrite monohydrate crystal. These methods are particularly sensitive to the vibrations of the nitrite ions and the water of hydration.

Polarized Raman spectroscopy performed on single crystals of this compound offers unambiguous assignments of the internal and lattice phonons. cdnsciencepub.com The analysis of Raman spectra reveals distinct vibrational modes associated with the NO₂⁻ ions and the H₂O molecules. cdnsciencepub.comcdnsciencepub.com

The internal modes of the nitrite ion (NO₂⁻) are observed in the Raman spectra, corresponding to the symmetric stretching (ν₁), bending (ν₂), and asymmetric stretching (ν₃) vibrations. The water molecule exhibits its own characteristic vibrations, including stretching and bending modes. cdnsciencepub.com The interaction between the nitrite ions and water molecules, primarily through hydrogen bonding, influences the frequencies and intensities of these vibrations. cdnsciencepub.com For instance, the O-H stretching region of the Raman spectrum provides information about the strength and nature of the hydrogen bonds within the crystal. cdnsciencepub.com

The low-frequency region of the Raman spectrum is dominated by external lattice modes, which involve the translational and rotational motions of the Ba²⁺ ions, NO₂⁻ ions, and H₂O molecules as units within the crystal lattice. cdnsciencepub.com The observation of these modes provides insight into the forces holding the crystal together. cdnsciencepub.com The mixing of rotational and translational modes is indicated by the appearance of most bands in various polarizations. cdnsciencepub.com

Interactive Table: Raman Active Phonons in this compound

Frequency (cm⁻¹)AssignmentSymmetry
3390ν(OH) of H₂OA
3330ν(OH) of H₂OE₁
1650δ(H₂O)-
1334ν₁(NO₂⁻)A
1325ν₁(NO₂⁻)E₁
1246ν₃(NO₂⁻)E₂
828ν₂(NO₂⁻)A
815ν₂(NO₂⁻)E₁
280-50Lattice ModesA, E₁, E₂

Data sourced from polarized Raman spectra of single crystals. cdnsciencepub.comresearchgate.net

Infrared (IR) spectroscopy complements Raman studies by providing information on the vibrational modes that result in a change in the dipole moment of the molecule. aip.org For this compound, IR spectra are particularly useful for studying the vibrations of the water of crystallization and the nitrite ions. aip.orgaip.org

The IR spectrum clearly shows absorption bands corresponding to the fundamental vibrations of the water molecule: the symmetric and asymmetric stretching modes (ν₁ and ν₃) and the bending mode (ν₂). aip.org The frequencies of these modes are sensitive to the environment of the water molecule, particularly the hydrogen bonding interactions with the nitrite ions. cdnsciencepub.com In addition to the fundamental modes, overtone and combination bands of water can be observed in the near-infrared region. aip.org

The internal vibrational modes of the nitrite anion (NO₂⁻) are also prominent in the IR spectrum. aip.org The subtle changes in the frequencies of these anion modes can indicate transitions between different crystal phases. aip.org Librational modes of the water molecule, which correspond to restricted rotational motions (wagging, twisting, and rocking), have also been assigned in the IR spectra. researchgate.net

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612) to form the deuterated analogue Ba(NO₂)₂·D₂O, is a powerful technique in vibrational spectroscopy. aip.orglibretexts.org This substitution significantly increases the reduced mass of the vibrating unit, leading to a predictable decrease in the vibrational frequencies of the modes involving the substituted atom. libretexts.orgajchem-a.com

In polar crystals like this compound, which belongs to the polar space group C₆⁶, long-range electrostatic forces, or Coulomb forces, can have a significant effect on the vibrational modes. cdnsciencepub.com For vibrational modes that are both infrared and Raman active (polar phonons), these Coulomb forces can cause a splitting of the frequency into two components: a longitudinal-optical (LO) mode and a transverse-optical (TO) mode. cdnsciencepub.com

The LO mode corresponds to a vibration where the atomic displacements are parallel to the direction of phonon propagation, while in the TO mode, the displacements are perpendicular. The magnitude of the LO-TO splitting is a measure of the strength of the long-range electrostatic forces associated with that particular vibrational mode. cdnsciencepub.com The observation and analysis of LO-TO splittings in the Raman spectra of single-crystal this compound provide direct insight into the nature and strength of the Coulomb forces within the crystal. cdnsciencepub.comcdnsciencepub.com These splittings are typically observed for the polar A and E₁ symmetry modes in the hexagonal crystal system of Ba(NO₂)₂·H₂O. cdnsciencepub.com

Electronic Spectroscopy of this compound

Electronic spectroscopy investigates the transitions between different electronic energy levels within a material upon absorption or emission of light, typically in the ultraviolet-visible (UV-Vis) range.

UV-Vis absorption spectroscopy can be used to identify the electronic transitions in this compound. science.gov The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. scribd.com While detailed UV-Vis studies specifically on this compound are not extensively reported in the provided context, general principles suggest that electronic transitions could involve the nitrite anion or charge transfer between the constituent ions.

Luminescence spectroscopy, which measures the emission of light from a substance after it has absorbed energy, can provide further information about the electronic structure. researchgate.net Photoluminescence studies on similar materials have shown emissions in the blue region of the spectrum, which can be important for applications in optoelectronics like OLEDs. researchgate.net For this compound, luminescence studies could reveal the nature of its excited electronic states and the pathways for radiative relaxation.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

The analysis would identify the presence of Barium (Ba), Nitrogen (N), and Oxygen (O). High-resolution spectra of the Ba 3d, N 1s, and O 1s regions would provide information on their respective oxidation states.

Barium (Ba): The Ba 3d spectrum is expected to show a doublet corresponding to the Ba 3d₅/₂ and Ba 3d₃/₂ spin-orbit components. For Ba(NO₃)₂, the Ba 3d₅/₂ peak is observed at approximately 780.0 eV. core.ac.uk In barium hydroxide (B78521), the Ba 4d peaks are found at 90.0 eV and 92.6 eV for the 5/2 and 3/2 components, respectively. nih.gov For this compound, the Ba²⁺ cation is expected to exhibit a Ba 3d₅/₂ binding energy in a similar range, confirming its +2 oxidation state.

Nitrogen (N): The N 1s spectrum is crucial for identifying the nitrite (NO₂⁻) group. The binding energy for nitrite is typically found around 404.0 eV (±0.9 eV). usgs.gov This is distinct from the binding energy for nitrate (B79036) (NO₃⁻), which is observed at higher energies, around 407.6 eV. usgs.gov The presence of a primary peak in the 403-405 eV range would confirm the nitrogen is in the +3 oxidation state, characteristic of the nitrite anion.

Oxygen (O): The O 1s spectrum is expected to be more complex due to the presence of two distinct oxygen environments: the oxygen atoms within the nitrite anions and the oxygen atom of the water of hydration. The O 1s binding energy for the nitrite group would be expected in one region, while the signal from the water molecule (H₂O) would appear at a different binding energy, typically shifted due to its unique chemical environment. For comparison, in Ba(OH)₂, the main O 1s peak is at 530.8 eV, while in Ba(NO₃)₂, it is observed at higher binding energies. nih.gov The analysis of the O 1s spectrum would allow for the differentiation and quantification of these two oxygen species.

Table 1: Expected XPS Binding Energies for this compound This table is predictive, based on data from related compounds, as direct experimental data for Ba(NO₂)₂·H₂O was not found in the surveyed literature.

Element Core Level Expected Binding Energy (eV) Inferred Oxidation State Reference Compound/Group Citation
Barium Ba 3d₅/₂ ~780.0 +2 Ba(NO₃)₂ core.ac.uk
Nitrogen N 1s ~404.0 +3 Nitrites usgs.gov
Oxygen O 1s Multiple Peaks Expected -2 Nitrite Anion & Water Molecule nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the electronic structure, local coordination, and molecular orientation of atoms in a material. mit.edursc.org This technique is particularly sensitive to the unoccupied electronic states and the local geometry of the absorbing atom. mdpi.com

Although specific NEXAFS studies on this compound are not available in the reviewed literature, the expected spectral features can be discussed based on studies of related nitrite and nitrate compounds. rsc.orgiucr.org NEXAFS spectra are typically collected at the K-edges of light elements like Nitrogen and Oxygen, and the L- or M-edges of heavier elements like Barium.

Nitrogen K-edge: The N K-edge NEXAFS spectrum of the nitrite ion (NO₂⁻) is expected to be characterized by sharp resonance peaks corresponding to transitions from the N 1s core level to unoccupied molecular orbitals. A prominent feature would be the transition to the π* antibonding orbital of the nitrite anion. The energy and intensity of this and other features, such as transitions to σ* orbitals, are sensitive to the local symmetry and bonding environment of the nitrite group within the crystal lattice. Studies on other nitrite-containing compounds could serve as a reference for identifying these characteristic transitions. rsc.orgscispace.com

Oxygen K-edge: The O K-edge spectrum would be a superposition of signals from the oxygen atoms in the nitrite ions and the water molecule. The transitions from the O 1s core level to the unoccupied orbitals (e.g., π* and σ*) of the nitrite ion would dominate parts of the spectrum. rsc.org The contribution from the water molecule would also be present, with features related to its unoccupied molecular orbitals. rsc.org Deconvoluting these contributions can provide insights into the electronic structure of both the anion and the water of hydration.

Barium L₃-edge: The Ba L₃-edge NEXAFS spectrum would reflect the local coordination environment of the Ba²⁺ ion. The fine structure at the edge is influenced by the geometry and nature of the surrounding ligands, which in this case are the oxygen atoms from both the nitrite groups and the water molecule. nih.gov The coordination number and symmetry around the barium ion, as determined by X-ray diffraction, would correlate with the features observed in the NEXAFS spectrum. mdpi.comrsc.org

Nuclear Magnetic Resonance (NMR) Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment, structure, and dynamics of specific nuclei in the solid state.

Solid-State NMR for Local Environments and Dynamics

Solid-state NMR studies of this compound would typically involve the observation of the ¹³⁷Ba and ¹⁵N nuclei to provide detailed information about the cation and anion environments, respectively.

¹³⁷Ba Solid-State NMR: Barium has two NMR-active isotopes, ¹³⁵Ba and ¹³⁷Ba, both of which are quadrupolar nuclei (spin I = 3/2). huji.ac.il ¹³⁷Ba is generally the preferred nucleus due to its higher sensitivity, despite yielding broader signals. huji.ac.il Solid-state ¹³⁷Ba NMR spectra are dominated by the quadrupolar interaction, which is highly sensitive to the symmetry of the electric field gradient (EFG) at the barium nucleus. acs.orgscispace.com The quadrupolar coupling constant (C₋) and the asymmetry parameter (η₋) are key parameters extracted from the spectra that reflect the local coordination environment of the Ba²⁺ ion. acs.orgscispace.com

In a systematic study of various barium compounds, C₋(¹³⁷Ba) values were found to range from 7.0 to 28.8 MHz. acs.orgscispace.com For instance, barium nitrate, which has a highly symmetric environment around the Ba²⁺ ion, exhibits a relatively small C₋ of 7.0 MHz. scispace.com In contrast, barium chlorate (B79027) monohydrate shows a significantly larger C₋ of 28.8 MHz, indicating a much lower symmetry environment. acs.orgscispace.com For this compound, the ¹³⁷Ba NMR parameters would provide a direct measure of the local symmetry of the barium site, influenced by the coordination of both the nitrite ions and the water molecule.

Table 2: Representative ¹³⁷Ba Solid-State NMR Quadrupolar Parameters for Various Barium Compounds

Compound Magnetic Field (T) C₋(¹³⁷Ba) (MHz) η₋ Reference
Barium Nitrate (Ba(NO₃)₂) 9.4 & 21.1 7.0 0.00 acs.orgscispace.com
Barium Carbonate (BaCO₃) 9.4 & 21.1 13.0 0.40 scispace.com
Barium Chloride Dihydrate (BaCl₂·2H₂O) 9.4 & 21.1 22.0 0.95 scispace.com
Barium Chlorate Monohydrate (Ba(ClO₃)₂·H₂O) 9.4 & 21.1 28.8 0.55 acs.orgscispace.com

¹⁵N Solid-State NMR: ¹⁵N NMR (a spin-1/2 nucleus) can be used to probe the nitrite anion, though it often requires isotopic enrichment due to its low natural abundance. The chemical shift of ¹⁵N is highly sensitive to the electronic environment. ¹⁵N NMR has been used to study the interaction of nitrite with various systems and to differentiate it from other nitrogen species. nih.govrsc.org In the solid state, the ¹⁵N chemical shift anisotropy (CSA) provides information about the local symmetry and electronic structure of the nitrite ion within the crystal lattice. Studies on nitrate-containing compounds have shown that different environments (e.g., interlayer vs. surface) can be distinguished by their ¹⁵N NMR signatures. usgs.govresearchgate.net A similar approach for this compound would reveal details about the orientation and dynamics of the nitrite ions.

Deuterium NMR for Water Molecule Orientation and Motion

Deuterium (²H) solid-state NMR is an exceptionally sensitive technique for characterizing the dynamics and orientation of water molecules in hydrated crystals. aip.orgstanford.edu By replacing H₂O with D₂O in the crystal structure, the ²H nucleus (spin I = 1) acts as a probe. The ²H NMR lineshape is governed by the interaction of the nuclear quadrupole moment with the local EFG, which is dominated by the O-D bond vector.

In a static, rigid water molecule, a characteristic Pake doublet powder pattern is observed, with a splitting directly related to the ²H quadrupolar coupling constant (typically ~220-240 kHz for D₂O in hydrates). aip.orgacs.org As the water molecule undergoes motional processes, the NMR lineshape changes dramatically.

180° Flips: A common motion in hydrates is a rapid 180° flip of the water molecule about its C₂ symmetry axis. This motion averages the EFG tensor, resulting in a new, motionally-averaged Pake doublet with a reduced splitting and a non-zero asymmetry parameter. This has been observed in numerous hydrates, including barium chlorate monohydrate (Ba(ClO₃)₂·H₂O), where the flipping motion was characterized with an activation energy of 30 kJ/mol. acs.org

Isotropic Tumbling: At higher temperatures, or for less tightly bound water molecules, more complex motions like isotropic or anisotropic tumbling can occur, leading to a significant narrowing of the ²H NMR spectrum into a single central peak. mdpi.com

Relaxation Studies: Variable-temperature measurements of the spin-lattice (T₁) relaxation time can provide quantitative information about the rates and activation energies of these dynamic processes. acs.orgacs.org For this compound, ²H NMR would be invaluable for determining the precise nature of the water molecule's motion, its orientation relative to the crystal axes, and the energy barriers associated with its reorientation, providing a complete picture of the role of hydration in the crystal structure. nih.govresearchgate.net

Computational and Theoretical Investigations of Barium Nitrite Monohydrate

Density Functional Theory (DFT) Calculations for Barium Nitrite (B80452) Monohydrate

No dedicated peer-reviewed studies were found that performed DFT calculations on barium nitrite monohydrate. While DFT has been extensively used to study the electronic structure of other nitrite-containing salts, such as sodium nitrite, and various barium compounds, the specific data for Ba(NO₂)₂·H₂O is absent.

Electronic Structure and Band Gap Calculations

There is no available research detailing the electronic structure or calculating the band gap of this compound using DFT. Such a study would typically provide valuable information on its conductivity and optical properties.

Optimization of Geometries and Prediction of Vibrational Frequencies

Information regarding the DFT-optimized geometry and predicted vibrational frequencies for this compound is not available. Experimental crystallographic data has been determined, but theoretical confirmation and vibrational mode analysis via DFT are missing from the literature. iaea.org

Analysis of Bonding Characteristics and Charge Distribution

A detailed analysis of the bonding characteristics and charge distribution within the this compound crystal, as determined by DFT calculations, has not been published. This type of analysis would clarify the nature of the interactions between the barium ion, nitrite ions, and the water of hydration.

Ab Initio Molecular Dynamics Simulations of this compound

The scientific literature lacks any studies utilizing ab initio molecular dynamics simulations to investigate this compound. This advanced computational technique would be ideal for exploring the dynamic behavior of the compound.

Simulation of Water Molecule Dynamics in the Crystal Lattice

While molecular dynamics simulations have been performed on related systems, such as the interface of barium sulfate (B86663) (barite) with water and aqueous solutions containing barium or nitrite ions, no simulations specifically modeling the dynamics of the water molecule within the crystal lattice of this compound have been found. mdpi.com Such research would be instrumental in understanding the dehydration process and the role of water in the crystal's stability.

Exploration of Phase Transition Pathways

There is no computational research available that explores the pathways of phase transitions in this compound. Understanding these transitions is key to predicting the material's behavior under different temperature and pressure conditions.

Force Field Development and Classical Molecular Dynamics Simulations for this compound Systems

The development of a specific and accurate force field is a prerequisite for conducting classical molecular dynamics (MD) simulations. A force field is a set of parameters that define the potential energy of a system of atoms and molecules. These parameters account for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

Once a suitable force field is established, classical molecular dynamics simulations could be employed to study a variety of dynamic properties of this compound. These simulations solve Newton's equations of motion for a system of particles, providing a trajectory of atomic positions and velocities over time. Potential areas of investigation for this compound using MD simulations include:

Structural Stability: Simulating the crystal structure at different temperatures and pressures to assess its stability and observe any phase transitions.

Ion Coordination and Hydration: Analyzing the coordination environment of the Ba²⁺ ions with the nitrite ions and water molecules, and studying the dynamics of the hydration shell.

Vibrational Properties: Calculating the vibrational spectra from the atomic motions and comparing them with experimental infrared and Raman spectroscopy data to validate the force field.

Thermal Expansion: Simulating the response of the crystal lattice to changes in temperature to determine the coefficients of thermal expansion.

While the potential applications of MD simulations for this compound are significant, the lack of a dedicated and validated force field in the current literature presents a primary obstacle to such studies.

Lattice Energy and Stability Calculations for this compound Polymorphs

Lattice energy is a fundamental property of a crystalline solid, representing the energy released when gaseous ions come together to form one mole of the ionic crystal. It is a key indicator of the stability of the crystal lattice. The crystal structure of this compound is known to be hexagonal, with the space group P6₁ iaea.org.

Theoretical calculations of lattice energy for this compound could be performed using various computational methods, such as the Born-Haber cycle if the necessary thermochemical data is available, or through direct calculation from the crystal structure using computational chemistry software. These calculations typically sum the electrostatic and short-range repulsive interactions between the ions in the crystal lattice.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While the hexagonal form of this compound is well-characterized, the existence and relative stability of other polymorphs have not been extensively reported in the scientific literature.

Computational methods could be instrumental in predicting potential polymorphs of this compound and evaluating their relative stabilities. This would involve:

Polymorph Prediction: Using crystal structure prediction algorithms to generate a landscape of possible crystal structures.

Lattice Energy Calculations: Calculating the lattice energy for each predicted polymorph. The polymorph with the lowest lattice energy is generally the most stable at 0 K.

Free Energy Calculations: To determine the relative stability of polymorphs at different temperatures and pressures, it is necessary to calculate their free energies, which include contributions from vibrational entropy.

A comparative analysis of the calculated lattice energies for different hypothetical polymorphs would provide insight into the thermodynamic stability of the known hexagonal phase.

Thermal Decomposition and Transformation Mechanisms of Barium Nitrite Monohydrate

Mechanistic Studies of Dehydration Processes in Barium Nitrite (B80452) Monohydrate

The initial stage of heating barium nitrite monohydrate involves the loss of its water of hydration. This dehydration process has been the subject of mechanistic studies to understand its kinetics, thermodynamics, and the structural changes that accompany it.

The dehydration of this compound is an endothermic process that typically begins at around 115°C. This transformation from the monohydrate to the anhydrous salt has been characterized using thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA identifies the onset of decomposition for the monohydrate at this temperature, while DSC shows a corresponding endothermic peak, confirming the energy required to remove the water molecule from the crystal lattice.

Kinetic studies on the dehydration of various crystalline hydrates suggest that the mechanism can often be described by nucleation and growth models, such as the Avrami-Erofeev model. researchgate.net While specific, detailed kinetic parameters for this compound are not extensively reported in the provided literature, the general principles of solid-state decomposition kinetics apply. The rate of water loss is influenced by factors such as heating rate, particle size, and the partial pressure of water vapor in the surrounding atmosphere. researchgate.net For instance, in many hydrated salts, the dehydration rate can be influenced by the surrounding water vapor pressure, sometimes showing a complex relationship where the rate initially increases before decreasing at higher pressures. researchgate.net

Table 1: Thermal Properties of Barium Nitrite Forms An interactive data table. Click on headers to sort.

Compound Formula Molar Mass ( g/mol ) Decomposition/Melting Point (°C) Notes
This compound Ba(NO₂)₂·H₂O 247.35 115 Dehydration temperature.

In-situ diffraction techniques, particularly using X-ray or neutron diffraction, are powerful tools for observing real-time structural changes in materials as they undergo physical or chemical transformations. aip.orgnih.gov By collecting diffraction patterns while a sample of this compound is heated, researchers can track the changes in the crystal structure as water is expelled.

This methodology allows for the direct observation of the transition from the hydrated to the anhydrous crystalline phase. Key information that can be obtained includes changes in unit cell parameters, the appearance of new diffraction peaks corresponding to the anhydrous form, and the disappearance of peaks from the monohydrate. Such studies can reveal whether the dehydration process occurs topotactically (where the product phase has a specific crystallographic orientation relative to the parent phase) or involves a complete reconstruction of the crystal lattice. While specific in-situ diffraction studies on this compound dehydration are not detailed in the provided search results, this technique is fundamental to understanding the structural mechanics of the process, as demonstrated in studies of other hydrated compounds. aip.orgnih.gov

Solid-State Reactions and Product Formation from this compound

Following dehydration, the resulting anhydrous barium nitrite undergoes further decomposition at higher temperatures. This solid-state reaction leads to the formation of various products, with the final composition depending heavily on the conditions.

Anhydrous barium nitrite is thermally unstable and decomposes at temperatures above 217°C. sciencemadness.org The primary decomposition reaction involves the breakdown of the nitrite anion, leading to the formation of barium oxide (BaO) and various nitrogen oxides.

The general decomposition pathway can be represented as: Ba(NO₂)₂ (s) → BaO (s) + NO₂ (g) + NO (g)

This reaction is distinct from the decomposition of barium nitrate (B79036) (Ba(NO₃)₂), which breaks down at a much higher temperature (around 592°C) to yield barium oxide, nitrogen dioxide, and oxygen. byjus.comsmolecule.com The decomposition of barium nitrite is therefore a potential route for producing barium oxide at lower temperatures.

The decomposition of barium nitrite is sensitive to the presence of impurities and the composition of the surrounding atmosphere. Studies on the related compound, barium nitrate, have shown that its decomposition temperature can be significantly lowered when dispersed on a support material or in the presence of certain additives. jpyro.co.ukresearchgate.net It is plausible that similar effects would be observed for barium nitrite.

The atmosphere plays a crucial role in the nature of the final products. For instance, if the decomposition is carried out in an atmosphere containing carbon dioxide (CO₂), the highly reactive barium oxide formed can react to produce barium carbonate (BaCO₃). jpyro.co.uk This secondary reaction is important to consider in applications where pure barium oxide is the desired product. The presence of water vapor can also affect the kinetics of the initial dehydration step, which can, in turn, influence the subsequent decomposition of the anhydrous salt. researchgate.net

Phase Transitions and Polymorphic Transformations in this compound Systems

Phase transitions and polymorphism, the ability of a substance to exist in more than one crystal structure, are important phenomena in solid-state chemistry. rsc.orgresearchgate.net For this compound, studies have pointed to the existence of phase transitions separate from dehydration. Research has indicated a phase transition occurring around 350 K (77°C) for this compound. aip.org

Furthermore, the phase relationships and dehydration behavior of barium nitrite hydrates have been examined, suggesting a complex system that may involve different hydrated forms or polymorphic anhydrous phases depending on the conditions of pressure and temperature. researchgate.net Differential thermal analysis (DTA) under various pressures is a key technique used to investigate such phase relations. researchgate.net The existence of different polymorphs can have significant implications for the material's physical properties and reactivity, including its thermal stability and decomposition kinetics.

Pressure-Induced Phase Transitions

Comprehensive searches of scientific literature reveal a notable absence of dedicated research on the pressure-induced phase transitions of this compound. While high-pressure studies have been conducted on related compounds, such as other barium salts or different monohydrate compounds, specific experimental or theoretical data detailing the structural changes in this compound under high-pressure conditions are not available in published literature. Therefore, its behavior, including any potential phase transitions, changes in crystal structure, or alterations in bonding under elevated pressure, remains an uninvestigated area of its solid-state chemistry.

Temperature-Induced Structural Reorganizationsiaea.orgaip.org

This compound exhibits significant structural reorganizations in response to temperature changes, both upon cooling to cryogenic temperatures and upon heating towards its dehydration point. These transformations have been characterized using techniques such as neutron diffraction, differential scanning calorimetry, and infrared spectroscopy.

Low-Temperature Structural Changes

Detailed structural analyses via neutron diffraction on single crystals of this compound at 298 K, 102 K, and 20 K have provided precise data on its low-temperature behavior. iaea.org The compound crystallizes in the hexagonal space group P65. iaea.org As the temperature is lowered from 298 K to 20 K, the crystal lattice undergoes nonlinear thermal expansion. iaea.org The lattice parameters contract with decreasing temperature, as detailed in the table below.

Table 1: Temperature-Dependent Lattice Parameters of this compound iaea.org
Temperature (K)Lattice Parameter 'a' (Å)Lattice Parameter 'c' (Å)Space Group
2987.0749017.89087P65
1027.055917.6810P65
207.052417.6372P65

This cooling process is accompanied by subtle but significant changes at the atomic level. The mean-square amplitude of thermal motion for the barium (Ba²⁺) ion is directly proportional to the temperature, while the oxygen, nitrogen, and hydrogen atoms show small to large departures from this linearity, respectively. iaea.org The coordination environment of the Ba²⁺ ion, which is coordinated by nine oxygen atoms and one nitrogen atom, shows a decrease in the average interatomic distance from 2.902 Å at 298 K to 2.881 Å at 20 K, an increase that corresponds entirely to the lattice contraction. iaea.org Furthermore, the geometry of the nitrite ions becomes more uniform at lower temperatures; a difference of 0.015 Å in N-O bond lengths observed at 298 K is reduced to 0.008 Å at 20 K. iaea.org The largest displacement of any nucleus between 298 K and 20 K is a mere 0.038 Å along the polar axis, highlighting the stability of the pyroelectric structure at low temperatures. iaea.org

High-Temperature Phase Transition and Dehydration

Upon heating, this compound undergoes a distinct and sluggish reversible phase transition at approximately 350 K (77 °C) before the onset of dehydration. aip.orgaip.org This transition is characterized by a significant entropy change of 36 J K⁻¹ mol⁻¹, which suggests a disordering process within the crystal lattice. aip.org The model proposed to explain this entropy change involves the water molecules gaining access to five new possible orientations. aip.orgaip.org This reorientation of the water molecules necessitates corresponding reorientations of the two independent nitrite (NO₂⁻) ions due to changes in the hydrogen bonding network. aip.orgaip.org Infrared spectroscopy confirms that the environment of the water molecule changes at this temperature, occurring without any loss of crystalline water. aip.org

If heating continues, the compound begins to lose water to form a hemihydrate, Ba(NO₂)₂·0.5H₂O, in the temperature range of 425–435 K (152–162 °C). aip.orgaip.org The final half-molecule of water is expelled by 455 K (182 °C), yielding the anhydrous form. aip.orgaip.org Both the high-temperature monohydrate phase (above 350 K) and the intermediate hemihydrate phase are considered unstable. aip.org

Table 2: High-Temperature Thermal Events for this compound aip.org
Temperature (K)Temperature (°C)EventDescription
~350~77Reversible Phase TransitionStructural reorganization involving reorientation of H₂O and NO₂⁻ ions.
425 - 435152 - 162Dehydration (start)Loss of water to form Barium Nitrite Hemihydrate (Ba(NO₂)₂·0.5H₂O).
~455~182Dehydration (complete)Formation of anhydrous Barium Nitrite.

Barium Nitrite Monohydrate As a Precursor in Advanced Materials Synthesis

Synthesis of Barium-Based Oxide Materials from Barium Nitrite (B80452) Monohydrate Precursors

The synthesis of complex barium-based oxides, such as titanates, niobates, ferrites, and various perovskites, fundamentally relies on the combination of barium oxide (BaO) with one or more other metal oxides at elevated temperatures. A precursor is a compound that supplies one of the necessary components, in this case, the barium oxide. An effective precursor should be readily decomposable at a predictable temperature, yield a reactive, high-purity oxide, and be compatible with other reagents in the synthesis process.

While research explicitly detailing the use of barium nitrite monohydrate is limited, the principles of its application can be inferred from the extensive studies conducted on the chemically similar compound, barium nitrate (B79036) (Ba(NO₃)₂). Both are nitrogen-oxygen salts of barium that decompose upon heating to yield barium oxide, with the primary difference being their decomposition temperatures and gaseous byproducts.

PropertyThis compoundBarium Nitrate
Chemical Formula Ba(NO₂)₂·H₂OBa(NO₃)₂
Molar Mass 247.35 g/mol (monohydrate)261.34 g/mol
Appearance Yellowish crystalline solidWhite crystals
Decomposition Temp. ~115°C (loses H₂O), 217°C (decomposes)~592°C (decomposes)
Decomposition Products BaO + Nitrogen OxidesBaO + NO₂ + O₂

This table provides a comparative overview of this compound and the commonly used precursor, barium nitrate.

Barium titanate (BaTiO₃) is a perovskite ceramic renowned for its exceptional ferroelectric and piezoelectric properties, making it a cornerstone material for capacitors and transducers. wikipedia.orgrroij.com The synthesis of BaTiO₃ typically involves the high-temperature reaction of a barium source with a titanium source, such as titanium dioxide (TiO₂). nycu.edu.twmdpi.com While methods using barium carbonate or barium nitrate are well-documented, the use of this compound as the barium precursor is not extensively reported in scientific literature. researchgate.netrroij.com Theoretically, Ba(NO₂)₂·H₂O could be used in a solid-state reaction where it is mixed with TiO₂ and heated. The barium nitrite would first dehydrate and then decompose to form highly reactive, nascent BaO, which would subsequently react with TiO₂ to form the BaTiO₃ perovskite phase.

Similarly, barium niobate ceramics, such as barium strontium niobate (SrₓBa₁₋ₓNb₂O₆), are important for their electro-optic and photorefractive properties. Their synthesis also proceeds via the high-temperature reaction of constituent oxides. uni-hannover.de The formation of these materials from precursors like barium carbonate and niobium pentoxide (Nb₂O₅) has been investigated. uni-hannover.de The substitution of barium carbonate with this compound would be expected to lower the initial reaction temperature due to the lower decomposition temperature of the nitrite salt compared to the carbonate. However, specific research findings detailing this synthetic route are scarce.

Barium hexaferrite (BaFe₁₂O₁₉) is a hard magnetic material widely used in permanent magnets, magnetic recording media, and microwave devices due to its high coercivity and chemical stability. ias.ac.inwikipedia.org Numerous synthesis routes have been developed, including co-precipitation, sol-gel, and hydrothermal methods, which most commonly employ barium nitrate or barium chloride as the barium source. ias.ac.inijstr.orgresearchgate.netresearchgate.net In a typical solid-state or combustion synthesis, the barium salt is combined with an iron precursor (e.g., iron(III) oxide or nitrate) and heated. The decomposition of the barium precursor to BaO is a critical step preceding the formation of the final ferrite (B1171679) phase. ias.ac.in

The broader class of perovskite materials (with the general formula ABO₃) includes a vast range of functional oxides where barium often occupies the 'A' site. mdpi.comresearchgate.netresearchgate.net Examples include barium zirconate (BaZrO₃) and barium stannate (BaSnO₃), which are investigated for applications in dielectrics and transparent conductors. researchgate.net The synthesis of these materials often utilizes wet-chemical routes like the sol-gel or Pechini methods to achieve high homogeneity at the atomic level. mdpi.comnih.gov These methods typically use soluble salts like nitrates or acetates. While barium nitrite is water-soluble, its specific application in these established sol-gel protocols for complex perovskite synthesis is not well-documented.

Hydrothermal and Sol-Gel Routes Utilizing this compound

Hydrothermal and sol-gel methods are powerful "wet-chemical" techniques for synthesizing advanced materials, offering advantages such as high product purity, controlled particle size and morphology, and lower processing temperatures compared to conventional solid-state reactions. nih.govnih.govresearchgate.netmdpi.com

The hydrothermal synthesis method involves chemical reactions in aqueous solutions at elevated temperatures and pressures. nih.govchemistryjournal.netias.ac.in This technique is widely used for producing crystalline oxide nanoparticles directly from soluble salt precursors. For instance, barium titanate and barium ferrite have been successfully synthesized hydrothermally using barium hydroxide (B78521) or barium nitrate. rroij.comresearchgate.net Although this compound is soluble in water, its specific use as a precursor in the hydrothermal synthesis of these complex oxides is not prominently featured in the existing literature. Its application would involve dissolving it with other metal salt precursors before subjecting the solution to hydrothermal treatment, where the high temperature and pressure would facilitate the formation of the desired crystalline oxide product.

MethodTypical Barium PrecursorPotential Role of this compound
Solid-State Reaction BaCO₃, Ba(NO₃)₂Could lower reaction temperature due to its lower decomposition point to form reactive BaO.
Hydrothermal Synthesis Ba(OH)₂, BaCl₂, Ba(NO₃)₂As a soluble barium source in the aqueous reaction medium.
Sol-Gel Synthesis Ba(NO₃)₂, Ba(C₂H₃O₂)₂As a soluble salt precursor to be incorporated into the initial sol.

This table summarizes common synthesis routes for barium-based ceramics and the prospective, though not widely documented, role of this compound.

Role of this compound in Crystallization of Other Inorganic Salts

Beyond its role as a thermal precursor for oxides, barium nitrite can participate in aqueous reactions to facilitate the crystallization of other inorganic salts, specifically other metal nitrites. This is typically achieved through a double displacement (metathesis) reaction, driven by the precipitation of an insoluble byproduct. sciencemadness.orgwikipedia.org

A documented application is the use of barium nitrite to prepare other transition metal nitrites. sciencemadness.org When an aqueous solution of barium nitrite is mixed with a solution of a metal sulfate (B86663) (e.g., MSO₄), a precipitation reaction occurs:

Ba(NO₂)₂(aq) + MSO₄(aq) → BaSO₄(s) + M(NO₂)₂(aq)

In this reaction, the highly insoluble barium sulfate (BaSO₄) precipitates out of the solution, leaving the desired metal nitrite in the aqueous phase. The subsequent evaporation of the filtered solution allows for the crystallization and isolation of the pure metal nitrite salt. This method leverages the insolubility of barium sulfate to drive the reaction to completion, providing a straightforward pathway to synthesize various nitrite salts that might be otherwise difficult to prepare.

Advanced Analytical Techniques Applied to Barium Nitrite Monohydrate Research

Synchrotron X-ray Techniques for In-Situ Studies

Synchrotron X-ray sources, with their high flux and brilliance, are powerful tools for performing in-situ experiments, allowing researchers to monitor the structural changes in materials under non-ambient conditions such as heating, cooling, or controlled atmospheres. materialsciencejournal.orgucl.ac.uk Such studies are invaluable for understanding dynamic processes like phase transitions, dehydration, and thermal decomposition in real-time. monash.edumdpi.com For barium nitrite (B80452) monohydrate, these techniques can track the evolution of its crystal structure as it is heated, providing direct observational data on its dehydration and subsequent decomposition.

Time-Resolved Diffraction for Reaction Kinetics

Time-resolved X-ray diffraction is an essential technique for visualizing structural evolution during a chemical reaction or physical transformation, enabling the determination of reaction pathways and kinetics. researchgate.net By collecting diffraction patterns at rapid intervals (on the order of seconds or milliseconds), one can directly observe the transformation from one crystalline phase to another.

In the context of barium nitrite monohydrate, this technique could be applied to study its thermal decomposition. The process is known to occur in distinct stages: first, the loss of the water molecule to form anhydrous barium nitrite, followed by the decomposition of the anhydrous salt at higher temperatures. chemicalbook.com

Hypothetical Application to this compound Decomposition:

Dehydration: An in-situ heating experiment using time-resolved diffraction would monitor the disappearance of diffraction peaks corresponding to Ba(NO₂)₂·H₂O and the simultaneous appearance of peaks for anhydrous Ba(NO₂)₂. The rate of this transformation could be measured at different temperatures to determine the activation energy for the dehydration process.

Decomposition: Upon further heating to its decomposition temperature (around 217°C for the anhydrous form), the technique would track the decay of the Ba(NO₂)₂ diffraction pattern and potentially the emergence of new peaks corresponding to decomposition products like barium oxide (BaO). chemicalbook.com

By analyzing the intensity of the diffraction peaks over time, a kinetic model for each reaction step can be developed. mdpi.com

Pair Distribution Function (PDF) Analysis for Local Structure

While standard crystallography provides information on the average, long-range atomic structure, Pair Distribution Function (PDF) analysis offers insights into the local structure at the nanoscale. nih.gov Derived from the total X-ray scattering (including both Bragg and diffuse scattering), the PDF gives the probability of finding two atoms separated by a certain distance. acs.org This makes it a powerful tool for studying materials that are nanocrystalline, disordered, or contain significant defects, where traditional methods may fail. nih.gov

For this compound, PDF analysis could be used to investigate:

Local Distortions: To determine if the local arrangement of atoms deviates from the average crystallographic structure determined by single-crystal X-ray diffraction. iaea.org

Amorphous Intermediates: To probe the structure of any non-crystalline or amorphous intermediates that may form during the rapid dehydration or decomposition processes. The formation of such phases would be invisible to standard Bragg diffraction but could be characterized by PDF.

Structural Correlations: To understand the specific atomic interactions, such as those between the Ba²⁺ ions and the water molecules, which are crucial to the material's properties. iaea.org

The technique provides a histogram of interatomic distances, which can be compared to models to refine our understanding of the short-range order within the material. acs.org

Cryo-Electron Microscopy (Cryo-EM) for Microstructural Insights

Cryo-electron microscopy (Cryo-EM) is a technique primarily used in structural biology to image macromolecular structures at near-atomic resolution after flash-freezing them in a thin layer of vitreous ice. nist.gov While its application to small inorganic salts is not conventional, the underlying principle of preserving hydrated structures could offer unique microstructural insights.

A potential application for this compound could involve studying its crystallization from aqueous solution at the nanoscale. By rapidly freezing a solution during the early stages of crystal nucleation and growth, Cryo-EM could potentially visualize:

Early-stage Nuclei: Imaging the morphology and structure of the initial crystal nuclei as they form.

Crystal-Solvent Interface: Observing the structure of the interface between the nascent this compound crystal and the surrounding vitrified aqueous solution, providing insights into the hydration shell and the mechanism of ion incorporation.

Nanocrystal Morphology: Characterizing the shape and facet expression of nanocrystals formed under rapid precipitation conditions, which may differ from bulk crystals grown slowly.

Atomic Force Microscopy (AFM) for Surface Morphology and Growth Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. ukim.edu.mk It is exceptionally well-suited for in-situ studies of crystal growth and dissolution processes in solution, as it allows for the direct visualization of surface dynamics in real-time. researchgate.net

In the study of this compound, in-situ AFM could be employed to monitor the growth of its crystal faces from a supersaturated aqueous solution. Such research would yield fundamental data on its crystallization mechanisms, drawing parallels to studies on similar salts like barium sulfate (B86663). researchgate.net Key research findings could include:

Growth Mechanisms: Direct observation could determine whether crystal growth proceeds via spiral growth initiated by screw dislocations or through a 2D nucleation mechanism on flat terraces.

Step Kinetics: The velocity of advancing atomic steps on the crystal surface could be measured as a function of solution supersaturation. This data is critical for quantifying growth kinetics and validating theoretical models. researchgate.net

Table 1: Potential AFM-Based Research Findings on this compound Crystal Growth
Parameter StudiedTechniqueExpected ObservationSignificance
Growth MechanismIn-situ AFM ImagingFormation of growth spirals or 2D island nucleation on crystal facets.Identifies the dominant pathway for crystal formation.
Step VelocityTime-lapse AFMMeasurement of the rate of advancement of mono- or multi-layer steps.Quantifies the relationship between growth rate and supersaturation.
Surface MorphologyTopographic AFM ImagingHigh-resolution mapping of terraces, steps, and etch pits.Characterizes the surface quality and defect structure.

Coupled Thermal Analysis Techniques (TG-DTG, DSC, DTA)

Coupled thermal analysis techniques provide simultaneous information about mass changes (Thermogravimetry, TG) and energy changes (Differential Scanning Calorimetry, DSC, or Differential Thermal Analysis, DTA) as a material is heated. labmanager.com The first derivative of the TG curve (DTG) helps to precisely identify the temperatures of maximum mass change rate. monash.edu This combination is highly effective for studying multi-step thermal events like the decomposition of hydrated salts. iitk.ac.in

For this compound, a coupled TG-DSC analysis would reveal:

Dehydration: An initial mass loss corresponding to one mole of water, which would be observed on the TG curve. chemicalbook.com This process would be associated with an endothermic peak in the DSC curve, indicating the energy required to break the bonds holding the water molecule in the crystal lattice.

Decomposition: At a higher temperature, a second mass loss event would occur on the TG curve, corresponding to the decomposition of anhydrous barium nitrite into barium oxide and nitrogen oxides. This decomposition is typically an exothermic process, which would be registered as an exothermic peak on the DSC curve. researchgate.net

Table 2: Expected Thermal Analysis Data for this compound
ProcessTechniqueApprox. Temperature Range (°C)Observed EventTheoretical Mass Loss (%)
DehydrationTG/DTG~100 - 150Mass loss7.28%
DehydrationDSC/DTA~100 - 150Endothermic peakN/A
DecompositionTG/DTG> 217Mass loss31.38% (of anhydrous)
DecompositionDSC/DTA> 217Exothermic peakN/A

Note: Temperatures are approximate and can be influenced by factors such as heating rate and atmosphere. egyankosh.ac.in

Advanced Chromatographic and Spectrometric Methods (e.g., HPLC-HRMS)

While High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) is most often applied to the analysis of complex organic molecules, it is also a powerful tool for the sensitive and selective quantification of inorganic anions, including nitrite. researchgate.net For this compound, the application of this technique would not be to analyze the intact salt, but rather to accurately measure the concentration of the nitrite anion (NO₂⁻) in solution.

This capability is crucial for:

Purity Analysis: Detecting and quantifying trace anionic impurities, such as nitrate (B79036) (NO₃⁻), which can be present as a result of oxidation during synthesis or storage.

Dissolution Studies: Precisely measuring the dissolution rate of this compound in various solvents by monitoring the increase in nitrite concentration over time.

Reaction Monitoring: In applications where barium nitrite is used as a reagent, such as in diazotization reactions, HPLC-HRMS can be used to monitor the consumption of the nitrite ion, providing kinetic data for the chemical reaction. chemicalbook.com

The method offers high sensitivity and specificity, with very low limits of detection and quantification for the nitrite anion, making it superior to many traditional colorimetric or spectrophotometric methods. nih.govresearchgate.net

Interactions of Barium Nitrite Monohydrate with Aqueous and Solid State Environments

Solution Chemistry of Barium Nitrite (B80452) Monohydrate in Complex Aqueous Systems

The dissolution of barium nitrite monohydrate in water initiates a series of complex interactions, including the formation of various ionic species, association with other ions, and extensive hydration.

In a pure aqueous solution, this compound dissociates into a hydrated barium cation [Ba(H₂O)ₓ]²⁺ and two nitrite anions (NO₂⁻). However, in more complex systems containing other salts, barium nitrite can participate in the formation of double salts and complex ions. Research has identified several such compounds, which precipitate from concentrated aqueous solutions. This indicates that in mixed ionic systems, the simple dissociation model is insufficient, and the formation of more elaborate chemical entities must be considered. atomistry.com

For instance, in the presence of alkali metal nitrites or silver nitrite, well-defined double salts can be crystallized. atomistry.com Some of these complex species are detailed in the table below.

Table 1: Examples of Double Salts Formed with Barium Nitrite

Compound Formula Associated Salts
Ba(NO₂)₂ · 2KNO₂ · H₂O Potassium Nitrite
2Ba(NO₂)₂ · CsNO₂ Cesium Nitrite
Ba(NO₂)₂ · 2CsNO₂ · H₂O Cesium Nitrite
Ba(NO₂)₂ · AgNO₂ · 3CsNO₂ · 2H₂O Silver Nitrite, Cesium Nitrite

This table illustrates the capability of barium nitrite to form complex crystalline structures with other metal nitrites in aqueous environments. atomistry.com

The solubility of this compound is significantly influenced by the solvent composition. While it is highly soluble in water, its solubility decreases markedly in the presence of organic solvents like alcohol. atomistry.com This property is fundamental to the technique of mixed-solvent crystallization, where a second solvent (an "antisolvent") is added to a solution to reduce the solubility of the solute and induce crystallization. york.ac.uk

For barium nitrite, adding ethanol (B145695) to a saturated aqueous solution reduces the dielectric constant of the solvent mixture. This change weakens the solvent's ability to shield the electrostatic attraction between the Ba²⁺ and NO₂⁻ ions, promoting ion association and subsequent precipitation or crystallization of the salt. atomistry.comresearchgate.net It has been noted that in 90% alcohol, barium nitrite is practically insoluble. atomistry.com This principle is used to achieve high recovery yields during purification processes.

Table 2: Solubility of this compound in Water at Various Temperatures

Temperature (°C) Solubility (g Ba(NO₂)₂·H₂O / 100 g H₂O)
0 63.5
10 69.5
20 79.5
30 93
40 113
50 136
60 170
70 202
80 254
90 461
100 461

Data compiled from historical chemical literature. The high solubility in water underscores the significant effect of adding an antisolvent like alcohol to induce crystallization. atomistry.com

In aqueous solution, the Ba²⁺ and NO₂⁻ ions are not entirely independent but are surrounded by water molecules, forming hydration shells. The large, divalent Ba²⁺ cation strongly organizes nearby water molecules into distinct hydration layers. The nitrite anion also interacts with water via hydrogen bonding.

At higher concentrations, the electrostatic attraction between the oppositely charged ions can overcome the separating influence of the hydration shells, leading to the formation of ion pairs. These can be categorized as:

Solvent-separated ion pairs: The Ba²⁺ and NO₂⁻ ions are in close proximity but are still separated by at least one layer of water molecules.

Contact ion pairs: The ions are in direct contact, with no intervening water molecules.

The extent of ion pairing increases with concentration and with the addition of co-solvents that lower the dielectric constant of the medium. researchgate.net While specific thermodynamic data for barium nitrite ion association is sparse, the principles are well-established for similar salts like barium nitrate (B79036), where the total solubility is understood as a sum of contributions from free ions and ion pairs. researchgate.net The aqueous solution of barium nitrite is noted to have an alkaline reaction, which is a result of the hydrolysis of the nitrite ion (the conjugate base of the weak acid, nitrous acid) to produce a small concentration of hydroxide (B78521) ions. atomistry.comyoutube.com

Solid-State Reactivity with Environmental Gasses (e.g., CO₂, H₂O vapor)

This compound is described as being stable in air under normal atmospheric conditions. atomistry.com This stability implies a low reactivity with the primary components of air, including nitrogen, oxygen, and ambient concentrations of water vapor and carbon dioxide.

Interaction with H₂O Vapor: As a monohydrate, the compound exists in equilibrium with ambient water vapor. Significant changes in humidity could potentially lead to dehydration (in very dry conditions) or deliquescence (in very humid conditions), although it is generally stable. atomistry.com The water of crystallization is difficult to remove completely, suggesting a strong bond within the crystal lattice. atomistry.com

Interaction with CO₂: While stable in air, nitrites can react with acidic gases. Carbon dioxide in the presence of moisture forms weak carbonic acid (H₂CO₃). Over extended periods or under conditions of elevated CO₂ and humidity, a slow surface reaction could theoretically occur, leading to the formation of the thermodynamically stable and highly insoluble barium carbonate (BaCO₃). This reaction would proceed as follows: Ba(NO₂)₂(s) + CO₂(g) + H₂O(l) → BaCO₃(s) + 2HNO₂(aq) The nitrous acid (HNO₂) formed is unstable and would likely decompose. This type of reaction is known for other alkaline earth metal salts. youtube.com

Upon heating, the monohydrate melts at approximately 184°C with some partial hydrolysis. atomistry.com The anhydrous salt melts at a higher temperature of 217°C and decomposes around 235°C. atomistry.com The decomposition of related Group 2 nitrates typically yields the metal oxide, nitrogen dioxide, and oxygen, suggesting a potential, though unconfirmed, pathway for the thermal decomposition of barium nitrite under harsher conditions. chemguide.co.uk

Geochemical Significance in Nitrite-Rich Environments (e.g., mineral formation)

Barium nitrite has no known geochemical significance as a naturally occurring mineral. The formation and persistence of minerals are dictated by their solubility and stability under geological conditions. Barium nitrite is highly soluble in water, which prevents its accumulation and precipitation in natural environments. atomistry.comsciencemadness.org

The geochemistry of barium in the Earth's crust is overwhelmingly dominated by the formation of two highly insoluble minerals:

Barite (Barium Sulfate (B86663), BaSO₄): The most common barium mineral, formed in environments where barium and sulfate ions are present. Its extremely low solubility makes it the primary sink for barium in most geological and oceanic systems.

Witherite (Barium Carbonate, BaCO₃): A less common mineral that forms in low-sulfate, carbonate-rich hydrothermal environments.

Nitrate and nitrite minerals are exceptionally rare in general because of their high solubility. britannica.com The few that exist, such as nitratite (NaNO₃) and niter (KNO₃), are found almost exclusively in extremely arid environments where they form as evaporites. britannica.comlibretexts.org A barium nitrate mineral, nitrobarite (Ba(NO₃)₂), is known but is also very rare. accessscience.com Given that nitrite is generally less stable than nitrate in oxidizing geological environments, the formation of a stable barium nitrite mineral is not expected. Any dissolved Ba²⁺ ions in a nitrite-rich environment would preferentially precipitate with even trace amounts of sulfate or carbonate ions. usgs.gov

Future Research Directions and Emerging Paradigms in Barium Nitrite Monohydrate Studies

Exploration of Quantum Effects and Low-Temperature Behavior

The established chirality of barium nitrite (B80452) monohydrate positions it as a compelling candidate for the study of quantum phenomena recently associated with chiral crystals. princeton.edu While direct quantum effects in this specific compound have yet to be documented, its structural asymmetry suggests a rich area for future exploration.

Topological Electronic States: Theoretical work has predicted that all non-magnetic chiral crystals may host novel electronic behaviors, where electrons act as massless particles known as chiral fermions. princeton.edu A significant future research direction would be to investigate the electronic band structure of barium nitrite monohydrate, both theoretically and experimentally (e.g., using Angle-Resolved Photoemission Spectroscopy), to search for these exotic quantum states. The discovery of such properties would place the compound within the emerging class of topological chiral materials. princeton.edu

Low-Temperature Phase Transitions and Properties: this compound is known to possess properties such as pyroelectricity and piezoelectricity. nih.gov These properties are intrinsically dependent on temperature. Future studies should focus on the detailed characterization of its dielectric, pyroelectric, and piezoelectric coefficients across a wide temperature range, from ambient down to cryogenic levels. Such investigations could reveal potential phase transitions to new crystal structures at low temperatures, which may enhance its physical properties. The compound loses its water of hydration around 100°C, while the anhydrous salt decomposes at 217°C, indicating that low-temperature studies are essential to understanding the hydrated form's intrinsic behavior. chemicalbook.com

Development of Novel Characterization Methodologies

While the fundamental crystal structure of this compound has been determined using X-ray diffraction, advanced characterization techniques can provide deeper insights into its properties.

Advanced Crystallographic and Spectroscopic Techniques: Future structural studies could employ high-resolution synchrotron X-ray diffraction to refine atomic positions and electron density distributions with greater precision. A particularly novel approach would be the use of Circular Dichroism (CD) spectroscopy, a powerful method for probing chirality, to directly measure the differential absorption of circularly polarized light by the crystal. researchgate.net This would provide a direct link between the macroscopic optical response and the underlying chiral atomic arrangement.

In-Situ and Operando Characterization: Developing novel methods to study the compound under operational conditions is crucial. For instance, advanced spectrofluorimetric or kinetic-spectrophotometric methods, which have been developed for sensitive nitrite detection in aqueous solutions, could be adapted to monitor reaction pathways involving this compound in real-time. nih.govresearchgate.net This would be invaluable for understanding its role as a corrosion inhibitor or in diazotization reactions. chemistrylearner.com

Table 1: Crystallographic Data for this compound

Property Value
Crystal System Hexagonal
Space Group P61
a (Å) 7.070
c (Å) 17.886
α (°) 90
β (°) 90
γ (°) 120
Z 6

Data sourced from PubChem and Acta Crystallographica B. nih.gov

Predictive Modeling for Material Properties and Reaction Pathways

Computational modeling is an emerging paradigm that can accelerate the discovery and understanding of materials. For this compound, this represents a largely untapped research area.

First-Principles Calculations: While classical polarizability theory has been successfully used to calculate its optical rotation and refractive indices , future work should leverage more powerful quantum mechanical models like Density Functional Theory (DFT). DFT calculations could predict the electronic band structure, phonon dispersion curves, and the full tensor components of its piezoelectric, piezo-optic, and nonlinear optical coefficients. nih.gov Such predictions are essential for guiding experimental efforts and identifying potential applications in electronics and optics.

Molecular Dynamics Simulations: The role of the water molecule in the crystal lattice is critical to the compound's stability and properties. Ab initio quantum mechanical molecular dynamics simulations, which have been used to study the hydration shell of the nitrite ion in solution, could be applied to the solid state of this compound. rsc.org These simulations can elucidate the dynamics of the water molecule within the crystal, its influence on structural stability at different temperatures, and the mechanism of dehydration.

Machine Learning Approaches: An emerging paradigm in materials science is the use of machine learning to predict material properties. mit.edu By building a database of experimental and computational data for this compound and related compounds, machine learning models could be trained to rapidly predict optical or electronic properties based on compositional and structural inputs, accelerating the design of new materials. mit.edu

Interdisciplinary Connections and Broader Scientific Impact

The study of this compound is not confined to inorganic chemistry but extends into multiple scientific disciplines, promising a broad impact.

Materials Science and Engineering: Its established uses as a corrosion inhibitor for steel and in explosives highlight its relevance in materials engineering. chemicalbook.comchemistrylearner.comnih.gov Future research could focus on optimizing its performance in these roles and exploring its use as a precursor for synthesizing other advanced barium-containing materials, such as the electronic ceramics and specialty glasses that its parent compound, barium nitrate (B79036), is used for. sinoright.net

Quantum Materials and Spintronics: The chiral nature of the crystal provides a direct link to the burgeoning field of quantum materials. princeton.eduresearchgate.net If topological electronic properties are confirmed, it could become a model system for studying the interplay between structural chirality and electron behavior. This could have long-term implications for the development of spintronic devices that utilize the spin of electrons in addition to their charge.

Organic Synthesis and Catalysis: The use of barium nitrite in diazotization reactions is a key application in organic chemistry. chemicalbook.comchemistrylearner.com Further research into the reaction mechanisms, potentially aided by the predictive modeling discussed previously, could lead to the development of more efficient and selective synthetic routes for a wide range of organic compounds.

Q & A

Basic: How can barium nitrite monohydrate be synthesized with high purity, and what analytical methods validate its purity?

Methodological Answer:
this compound is typically synthesized via double displacement reactions, such as combining barium chloride with sodium nitrite in aqueous solution under controlled pH (4–6) to minimize nitrate impurity formation . Post-crystallization, purity is validated through:

  • X-ray diffraction (XRD): Compare experimental patterns with reference data (e.g., ICDD PDF-4+ database) to confirm crystal structure .
  • Thermogravimetric analysis (TGA): Monitor mass loss at 115°C (dehydration) and 217–270°C (decomposition to BaO, NO, and N₂) to assess hydration state and thermal stability .
  • Titrimetry: Use redox titration with potassium permanganate to quantify nitrite content, ensuring stoichiometric consistency .

Basic: What are the critical solubility parameters for this compound in aqueous and alcoholic solvents?

Methodological Answer:
Solubility is temperature-dependent and critical for solution-phase reactions:

  • Water: 67.5 g/100 mL at 20°C, increasing to 300 g/100 mL at 100°C. Prepare saturated solutions at elevated temperatures to avoid unintended precipitation during cooling .
  • Ethanol: Limited solubility (1.24 g/100 mL at 20°C in 80% ethanol), making it suitable for selective precipitation in purification workflows .
  • Handling note: Always filter solutions through 0.22 µm membranes to remove particulate impurities before use in kinetic studies .

Advanced: How can contradictions in reported decomposition temperatures (217–270°C) be resolved experimentally?

Methodological Answer:
Discrepancies in thermal decomposition data arise from hydration state, heating rates, and atmospheric conditions. To resolve:

Controlled TGA-DSC: Perform simultaneous thermal analysis under inert (N₂) and oxidative (O₂) atmospheres at heating rates of 5–10°C/min. Dehydration occurs at ~115°C, while anhydrous Ba(NO₂)₂ decomposes at 217–270°C, releasing NO and N₂ .

In situ XRD: Monitor phase transitions during heating to correlate mass loss with crystallographic changes .

Gas chromatography (GC): Analyze evolved gases to confirm NO/N₂ ratios, which vary with decomposition pathways (e.g., oxidative vs. pyrolytic conditions) .

Advanced: What spectroscopic techniques are optimal for probing the coordination environment of nitrite anions in this compound?

Methodological Answer:
The nitrite ion (NO₂⁻) exhibits distinct vibrational and electronic signatures:

  • Polarized Raman spectroscopy: Resolves O-N-O bending (∼830 cm⁻¹) and symmetric stretching (∼1330 cm⁻¹) modes, revealing crystal orientation effects in single-crystal samples .
  • Infrared (IR) spectroscopy: Use attenuated total reflectance (ATR) mode to detect asymmetric stretching (∼1250 cm⁻¹) and confirm hydrogen bonding between H₂O and NO₂⁻ .
  • Neutron diffraction: Resolve proton positions in the monohydrate structure to clarify hydrogen-bonding networks, critical for understanding hygroscopicity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact with toxic barium compounds .
  • Ventilation: Use fume hoods for powder handling to avoid inhalation of dust (OSHA PEL for soluble Ba compounds: 0.5 mg/m³) .
  • Waste disposal: Neutralize aqueous waste with excess Na₂CO₃ to precipitate BaCO₃, which is less toxic and can be disposed of as heavy-metal waste .

Advanced: How can kinetic studies be designed to investigate the redox activity of this compound in non-aqueous media?

Methodological Answer:

  • Solvent selection: Use aprotic solvents (e.g., acetonitrile) to minimize side reactions. Pre-dry solvents over molecular sieves to avoid hydrolysis .
  • Electrochemical methods: Perform cyclic voltammetry (CV) with a Pt working electrode to identify oxidation peaks (∼+1.2 V vs. Ag/AgCl) corresponding to NO₂⁻ → NO₃⁻ conversion .
  • Stopped-flow spectroscopy: Monitor nitrite oxidation kinetics under controlled O₂ partial pressures, using UV-Vis detection at 355 nm (λmax for intermediate peroxynitrite species) .

Basic: What are the best practices for long-term storage of this compound to prevent degradation?

Methodological Answer:

  • Desiccation: Store in airtight containers with silica gel or phosphorus pentoxide to prevent deliquescence .
  • Temperature control: Maintain at 4°C in dark conditions to slow thermal decomposition and photolytic NO release .
  • Regular purity checks: Conduct quarterly XRD and TGA to detect hydration state changes or nitrate contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.